N-(3,4-dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide
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Description
N-(3,4-dimethylphenyl)-3-isobutyramidobenzofuran-2-carboxamide is a useful research compound. Its molecular formula is C21H22N2O3 and its molecular weight is 350.418. The purity is usually 95%.
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Scientific Research Applications
Occurrence, Fate, and Behavior in Aquatic Environments
Parabens, chemically related to various benzofurans and carboxamides, have been studied for their occurrence, fate, and behavior in aquatic environments. Despite wastewater treatments that eliminate them well, parabens persist at low concentrations in effluents and are ubiquitous in surface waters and sediments. This reflects ongoing environmental introduction due to the consumption of paraben-based products. Their biodegradability and reactions with free chlorine to yield halogenated by-products raise concerns about their stability and toxicity in aquatic systems (Haman et al., 2015).
Antitumor Activity of Imidazole Derivatives
Imidazole derivatives, including various benzimidazoles and carboxamides, have shown promising antitumor activity. The review of bis(2-chloroethyl)amino derivatives of imidazole and related compounds highlights their potential as new antitumor drugs, underlining the importance of these chemical structures in medicinal chemistry (Iradyan et al., 2009).
Biomedical Applications of Carboxymethyl Chitosans
The derivatives of chitosan, such as carboxymethyl chitosans, exhibit enhanced biological and physicochemical properties. These derivatives have shown promise in various biomedical applications, including drug delivery, bioimaging, biosensors, and gene therapy, due to their improved biocompatibility, high moisture retention ability, and antimicrobial properties (Upadhyaya et al., 2013).
Pharmacological Activities of Gallic Acid
Gallic acid, a naturally occurring compound, has been extensively studied for its powerful anti-inflammatory properties. Its pharmacological activities, particularly in inflammatory diseases, have been well-documented, highlighting its potential as a candidate for treating various inflammation-related diseases. The review suggests that gallic acid's anti-inflammatory mechanisms mainly involve the MAPK and NF-κB signaling pathways, reducing the release of inflammatory cytokines and chemokines (Bai et al., 2020).
Properties
IUPAC Name |
N-(3,4-dimethylphenyl)-3-(2-methylpropanoylamino)-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H22N2O3/c1-12(2)20(24)23-18-16-7-5-6-8-17(16)26-19(18)21(25)22-15-10-9-13(3)14(4)11-15/h5-12H,1-4H3,(H,22,25)(H,23,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PJZQJQNEPLZOAK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C2=C(C3=CC=CC=C3O2)NC(=O)C(C)C)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H22N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.